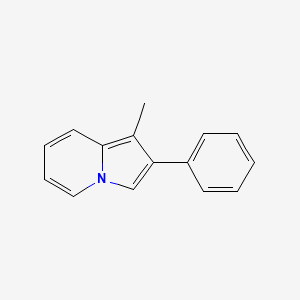

1-Methyl-2-phenylindolizine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1019-12-1 |

|---|---|

Molecular Formula |

C15H13N |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

1-methyl-2-phenylindolizine |

InChI |

InChI=1S/C15H13N/c1-12-14(13-7-3-2-4-8-13)11-16-10-6-5-9-15(12)16/h2-11H,1H3 |

InChI Key |

ZVRPQDBYKXNEAH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC=CN2C=C1C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Methyl-2-phenylindolizine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 1-methyl-2-phenylindolizine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details established synthetic methodologies, complete with experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.

Introduction

Indolizine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse biological activities and unique photophysical properties. The this compound scaffold, in particular, serves as a valuable building block in the development of novel therapeutic agents and functional materials. This guide will focus on the two primary and most effective methods for its synthesis: the Tschitschibabin reaction and 1,3-dipolar cycloaddition.

Core Synthetic Methodologies

The synthesis of this compound can be efficiently achieved through two principal pathways. The selection of a particular method may depend on the availability of starting materials, desired scale, and laboratory capabilities.

Tschitschibabin Indolizine Synthesis

The Tschitschibabin (or Chichibabin) synthesis is a classical and straightforward method for the preparation of indolizines. This reaction typically involves the condensation of a pyridine derivative with an α-halocarbonyl compound. For the synthesis of this compound, the reaction proceeds via the initial formation of a pyridinium salt from 2-ethylpyridine and phenacyl bromide, followed by an intramolecular aldol-type condensation.

A detailed experimental protocol for the Tschitschibabin synthesis of this compound is provided below.

Materials:

-

2-Ethylpyridine

-

Phenacyl bromide (2-bromoacetophenone)

-

Sodium bicarbonate (NaHCO₃)

-

Acetone

-

Ethanol

-

Diethyl ether

Procedure:

-

Formation of the Pyridinium Salt: In a round-bottom flask equipped with a reflux condenser, dissolve 2-ethylpyridine (1 equivalent) in acetone. To this solution, add phenacyl bromide (1 equivalent).

-

The reaction mixture is then heated to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated pyridinium salt is collected by filtration.

-

The crude salt is washed with cold diethyl ether to remove any unreacted starting materials.

-

Cyclization to this compound: The dried pyridinium salt is suspended in a solution of sodium bicarbonate (2-3 equivalents) in a mixture of water and ethanol.

-

The suspension is heated to reflux for 4-6 hours, during which the cyclization to the indolizine occurs.

-

After cooling, the reaction mixture is extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

| Parameter | Value |

| Yield | Typically 60-75% |

| Melting Point | 98-100 °C |

| Appearance | Crystalline solid |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | MS (EI) m/z |

| 7.85 (d, 1H), 7.50-7.30 (m, 5H), 7.20 (s, 1H), 6.80 (t, 1H), 6.60 (t, 1H), 6.40 (d, 1H), 2.50 (s, 3H) | 136.5, 134.8, 129.0, 128.5, 127.8, 122.1, 118.9, 117.5, 112.4, 111.8, 108.2, 12.1 | 207 (M⁺) |

1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is a versatile and powerful method for the construction of five-membered heterocyclic rings, including the indolizine core. This approach involves the reaction of a pyridinium ylide (the 1,3-dipole) with a dipolarophile, such as an alkyne or an alkene. For the synthesis of this compound, a pyridinium ylide is generated in situ from the corresponding 2-ethylpyridinium salt and reacted with an acetylene derivative.

Materials:

-

1-(Phenacyl)-2-ethylpyridinium bromide (prepared from 2-ethylpyridine and phenacyl bromide)

-

A suitable base (e.g., triethylamine, DBU)

-

Anhydrous solvent (e.g., acetonitrile, DMF)

-

A suitable alkyne (e.g., phenylacetylene - for a related synthesis)

Procedure:

-

Generation of the Pyridinium Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1-(phenacyl)-2-ethylpyridinium bromide (1 equivalent) in an anhydrous solvent.

-

To this suspension, add the base (1.1 equivalents) dropwise at room temperature. The formation of the deep-colored pyridinium ylide should be observed.

-

Cycloaddition Reaction: While stirring, add the dipolarophile (1.2 equivalents) to the reaction mixture.

-

The reaction is typically stirred at room temperature or gently heated for several hours to overnight. The reaction progress should be monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired this compound.

The quantitative data for this method are comparable to the Tschitschibabin synthesis, with yields often ranging from 55-70%. The characterization data (Melting Point, NMR, MS) for the final product are identical to those reported in the previous section.

Visualizing the Synthetic Pathways

To better illustrate the described synthetic methodologies, the following diagrams have been generated using the DOT language.

Tschitschibabin Synthesis Workflow

Caption: Workflow for the Tschitschibabin synthesis of this compound.

1,3-Dipolar Cycloaddition Pathway

The Formation of 1-Methyl-2-phenylindolizine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the formation of 1-Methyl-2-phenylindolizine, a substituted indolizine derivative. The indolizine core is a significant heterocyclic scaffold in medicinal chemistry and materials science. This document outlines the primary synthetic route, the Tschitschibabin indolizine synthesis, detailing its mechanism, a plausible experimental protocol, and the necessary characterization techniques. Due to the limited availability of specific experimental data for this compound in the reviewed literature, this guide provides a generalized, yet detailed, procedural outline based on established methodologies for analogous structures.

Introduction

The indolizine scaffold, a fused bicyclic system containing a nitrogen atom at the bridgehead, is a recurring motif in a variety of natural products and pharmacologically active compounds. The unique electronic and structural features of indolizines have made them attractive targets for organic synthesis and drug discovery. The substituent pattern on the indolizine core plays a crucial role in modulating its biological activity and physicochemical properties. This guide focuses on the synthesis and formation mechanism of a specific derivative, this compound.

Core Synthetic Pathway: The Tschitschibabin Indolizine Synthesis

The most established and direct method for the synthesis of this compound is the Tschitschibabin (or Chichibabin) indolizine synthesis. This classical reaction involves the condensation of a 2-alkylpyridine derivative with an α-haloketone, followed by a base-mediated intramolecular cyclization.

For the specific synthesis of this compound, the requisite starting materials are 2-ethylpyridine and a phenacyl halide , such as 2-bromoacetophenone .

Mechanism of Formation

The mechanism of the Tschitschibabin indolizine synthesis proceeds through several key steps:

-

Quaternization: The nitrogen atom of 2-ethylpyridine acts as a nucleophile and attacks the electrophilic carbon of 2-bromoacetophenone, displacing the bromide ion. This results in the formation of a quaternary pyridinium salt intermediate, 1-(2-oxo-2-phenylethyl)-2-ethylpyridin-1-ium bromide .

-

Ylide Formation: In the presence of a mild base, a proton is abstracted from the methylene group of the ethyl substituent at the 2-position of the pyridinium salt. This deprotonation generates a highly reactive pyridinium ylide intermediate.

-

Intramolecular Cyclization (Aldol-type Condensation): The nucleophilic carbanion of the ylide attacks the carbonyl carbon of the phenacyl group in an intramolecular fashion. This step forms a five-membered ring, creating a bicyclic alcohol intermediate.

-

Dehydration and Aromatization: The alcohol intermediate readily undergoes dehydration (elimination of a water molecule) to form a dihydroindolizine species. Subsequent oxidation (often facilitated by air or a mild oxidizing agent) leads to the final aromatic this compound product.

The overall reaction pathway can be visualized as follows:

Caption: Reaction mechanism for the formation of this compound.

Experimental Protocol (Proposed)

Materials and Reagents

-

2-Ethylpyridine

-

2-Bromoacetophenone (Phenacyl bromide)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (NEt₃)

-

Ethanol or Acetonitrile (solvent)

-

Diethyl ether or Hexane (for precipitation/washing)

-

Silica gel (for column chromatography)

-

Standard laboratory glassware and magnetic stirrer

Procedure

-

Quaternization: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethylpyridine (1.0 eq.) in a suitable solvent such as ethanol or acetonitrile. To this solution, add 2-bromoacetophenone (1.0 eq.). The mixture is then heated to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude pyridinium salt. This salt can be used in the next step without further purification, or it can be purified by precipitation with a non-polar solvent like diethyl ether.

-

Cyclization and Aromatization: The crude pyridinium salt is dissolved in a suitable solvent (e.g., ethanol or acetonitrile). A slight excess of a mild base, such as sodium bicarbonate (2.0-3.0 eq.) or triethylamine (1.5-2.0 eq.), is added to the solution. The reaction mixture is then heated to reflux for 4-8 hours. The color of the reaction mixture may change, indicating the formation of the indolizine product.

-

Work-up and Purification: After the reaction is complete (as monitored by TLC), the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Quantitative Data

Specific yield and reaction condition data for the synthesis of this compound are not available in the reviewed literature. However, yields for Tschitschibabin syntheses of analogous 1-substituted-2-arylindolizines typically range from moderate to good, depending on the specific substrates and reaction conditions employed.

| Parameter | Typical Range/Value | Notes |

| Yield | 40-80% | Highly dependent on substrate and reaction optimization. |

| Reaction Time (Quaternization) | 2-4 hours | Can be monitored by TLC for disappearance of starting materials. |

| Reaction Time (Cyclization) | 4-8 hours | Can be monitored by TLC for the formation of the product. |

| Temperature | Reflux | The boiling point of the chosen solvent (e.g., Ethanol ~78°C, Acetonitrile ~82°C). |

| Base | NaHCO₃ or NEt₃ | Mild bases are generally sufficient to promote ylide formation. |

Characterization and Spectroscopic Data

No specific experimental spectroscopic data for this compound could be located in the searched literature. For the purpose of characterization, the following techniques would be employed, and the expected spectral features are outlined. For reference, publicly available data for the related compound 1-Methyl-2-phenylindole is provided, with the clear distinction that it is an indole and not the target indolizine.

Expected Spectroscopic Data for this compound

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on the indolizine core and the phenyl substituent. A singlet corresponding to the methyl group at the 1-position would be a key diagnostic signal.

-

¹³C NMR: The spectrum would display the requisite number of carbon signals, with distinct chemical shifts for the carbons of the indolizine framework, the phenyl ring, and the methyl group.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₅H₁₃N, MW: 207.27 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic rings and the methyl group, as well as C=C and C=N stretching vibrations within the heterocyclic system.

Reference Spectroscopic Data for 1-Methyl-2-phenylindole (CAS: 3558-24-5)

Note: The following data is for a different, though structurally related, compound and is provided for illustrative purposes only.

| Technique | Data for 1-Methyl-2-phenylindole |

| ¹³C NMR | Spectral data is available in public databases such as PubChem. |

| Mass Spec. | GC-MS data is available, showing a molecular ion peak consistent with its structure. |

| IR Spec. | FTIR spectra are available in public databases. |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the fully characterized product.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

The formation of this compound is most effectively achieved through the Tschitschibabin indolizine synthesis. This method provides a direct and reliable route to this class of compounds. While specific experimental and characterization data for the title compound are not extensively documented in the public domain, this guide offers a comprehensive overview of the underlying mechanism and a robust, proposed experimental framework. This information serves as a valuable resource for researchers in medicinal chemistry and organic synthesis, enabling the exploration of this and related indolizine derivatives for various applications. Further experimental validation is necessary to establish the precise reaction parameters and to fully characterize the final product.

A Technical Guide to the Spectroscopic Data of 1-Methyl-2-phenylindolizine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for the heterocyclic compound 1-Methyl-2-phenylindolizine. Due to the limited availability of direct experimental spectra in publicly accessible literature, this document combines confirmed data with expected spectral characteristics based on the analysis of closely related indolizine analogs. This guide is intended to support researchers in the identification and characterization of this compound.

Molecular Structure

This compound is a nitrogen-containing heterocyclic aromatic compound. The indolizine core consists of a fused pyridine and pyrrole ring system.

Molecular Formula: C₁₅H₁₃N Molecular Weight: 207.27 g/mol Exact Mass: 207.104799 g/mol [1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

No direct experimental NMR data for this compound was found in the available literature. The following are predicted chemical shifts based on the analysis of substituted indolizines.

| ¹H NMR (Proton) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-3 | 6.5 - 7.0 | s | - | Pyrrole ring proton |

| H-5 | 7.8 - 8.2 | d | 7.0 - 8.0 | Pyridine ring proton |

| H-6, H-7, H-8 | 6.8 - 7.5 | m | - | Pyridine ring protons |

| Phenyl-H | 7.2 - 7.6 | m | - | Aromatic protons |

| Methyl-H | 2.2 - 2.5 | s | - | CH₃ protons |

| ¹³C NMR (Carbon) | Predicted Chemical Shift (δ, ppm) | Assignment |

| C-1 | 120 - 125 | Quaternary carbon |

| C-2 | 135 - 140 | Quaternary carbon |

| C-3 | 105 - 110 | CH |

| C-5 | 125 - 130 | CH |

| C-6, C-7, C-8 | 110 - 125 | CH |

| C-8a | 130 - 135 | Quaternary carbon |

| Phenyl-C | 125 - 140 | Aromatic carbons |

| Methyl-C | 15 - 20 | CH₃ |

Table 2: Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium-Weak | Aliphatic C-H stretch (Methyl) |

| 1600 - 1450 | Strong-Medium | C=C and C=N aromatic ring stretching |

| 770 - 730 | Strong | C-H out-of-plane bending (ortho-disubstituted benzene) |

| 700 - 680 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Note: A transmission IR spectrum for this compound is available on SpectraBase, recorded using a KBr-pellet technique.[1]

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 207 | High | [M]⁺ (Molecular Ion) |

| 206 | Moderate | [M-H]⁺ |

| 192 | Moderate | [M-CH₃]⁺ |

| 130 | Low | [M-C₆H₅]⁺ |

| 77 | Low | [C₆H₅]⁺ |

Note: The mass spectrometry data is inferred from the expected fragmentation patterns of indolizine derivatives and the observed mass spectrum of the constitutional isomer, 5-Methyl-2-phenylindolizine, which shows a prominent molecular ion peak at m/z 207.[2][3]

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound, based on established procedures for similar compounds.

Synthesis of this compound (Tschitschibabin Reaction)

A common and effective method for the synthesis of 2-substituted indolizines is the Tschitschibabin reaction.[2]

-

Formation of the Pyridinium Salt: 2-Methylpyridine (1.0 eq) is reacted with 2-bromoacetophenone (1.0 eq) in a suitable solvent such as acetone or acetonitrile. The mixture is stirred at room temperature or gently heated to facilitate the formation of the N-phenacyl-2-methylpyridinium bromide salt. The salt often precipitates from the solution and can be isolated by filtration.

-

Cyclization: The isolated pyridinium salt is then treated with a base, such as aqueous sodium bicarbonate or sodium carbonate, to generate the pyridinium ylide in situ. The ylide undergoes an intramolecular aldol-type condensation, followed by dehydration, to yield this compound. The product is typically a solid and can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 300 or 400 MHz spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample would be finely ground with potassium bromide (KBr) and pressed into a thin pellet for analysis.

-

Mass Spectrometry: Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

Visualizations

Synthesis Workflow for this compound

Caption: A diagram illustrating the two-step synthesis of this compound via the Tschitschibabin reaction.

References

An In-depth Technical Guide to 1-Methyl-2-phenylindolizine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-2-phenylindolizine is a heterocyclic aromatic compound belonging to the indolizine class of molecules. The indolizine scaffold, a fusion of pyridine and pyrrole rings, has garnered significant interest in medicinal chemistry due to its presence in various biologically active natural products and synthetic analogues. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for this compound. It includes a detailed exploration of its physicochemical properties, spectroscopic data, and a summary of the known biological activities of the broader indolizine class, which suggest potential therapeutic applications. This document is intended to serve as a foundational resource for researchers and professionals involved in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction: The Emergence of Indolizine Chemistry

The journey into the chemistry of the indolizine ring system, the core of this compound, began in the late 19th century. In 1890, the Italian chemist Angeli first reported a related structure and proposed the name "pyrindole".[1] However, it was not until 1912 that the first definitive synthesis of the parent indolizine compound was achieved by Scholtz.[1] Scholtz's pioneering work involved the high-temperature treatment of 2-methylpyridine with acetic anhydride, yielding a product he termed "picolide," which upon hydrolysis, gave the indolizine core.[1] This foundational work laid the groundwork for the exploration and synthesis of a vast array of indolizine derivatives, including this compound.

Indolizine and its derivatives are recognized for their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and analgesic activities.[2][3] This has made the indolizine scaffold a privileged structure in the design of novel therapeutic agents.

The Discovery and First Synthesis of this compound

The Tschitschibabin reaction , first reported by Aleksei Chichibabin in 1914 for the synthesis of 2-aminopyridine derivatives, was later adapted for the synthesis of indolizines. This method typically involves the reaction of a 2-alkylpyridine with an α-halocarbonyl compound to form a quaternary pyridinium salt. Subsequent treatment with a base, such as sodium bicarbonate, induces an intramolecular condensation to form the indolizine ring.

For the synthesis of this compound, the logical precursors for a Tschitschibabin-type reaction would be 2-ethylpyridine and 2-bromoacetophenone. The reaction would proceed through the formation of a pyridinium ylide intermediate, which then undergoes cyclization.

Another classical approach is the Scholtz reaction , which, as mentioned, was the first method to produce the indolizine core.[1] While the original procedure used acetic anhydride, modifications of this reaction could also lead to substituted indolizines like the target molecule.

Key Synthetic Methodologies

The synthesis of this compound and its analogues has evolved significantly since the early 20th century. Modern synthetic chemistry offers a variety of efficient methods, with the 1,3-dipolar cycloaddition being one of the most powerful and widely used.

Tschitschibabin Reaction

This classical method remains a viable route for the synthesis of this compound. The general workflow is depicted below.

Caption: General workflow for the Tschitschibabin synthesis of this compound.

Experimental Protocol (General Procedure):

-

Quaternization: Equimolar amounts of 2-ethylpyridine and 2-bromoacetophenone are dissolved in a suitable solvent, such as acetone or acetonitrile. The mixture is stirred at room temperature or gently heated until the formation of the N-phenacyl-2-ethylpyridinium bromide salt is complete, often observed as a precipitate.

-

Ylide Formation and Cyclization: The pyridinium salt is isolated and then treated with an aqueous solution of a mild base, typically sodium bicarbonate. The reaction mixture is heated to reflux for several hours. The intermediate pyridinium ylide is generated in situ and undergoes a spontaneous intramolecular aldol-type condensation, followed by dehydration, to yield this compound.

-

Purification: The product is then extracted with an organic solvent, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

1,3-Dipolar Cycloaddition

This is a highly efficient and versatile method for constructing the indolizine nucleus. It involves the reaction of a pyridinium ylide (the 1,3-dipole) with a dipolarophile, which is typically an alkyne or an alkene.

For the synthesis of this compound, a suitable pyridinium ylide would be generated from a 2-substituted pyridine, and the phenyl group would be introduced via the dipolarophile.

Caption: General workflow for the 1,3-dipolar cycloaddition synthesis of this compound.

Experimental Protocol (General Procedure):

-

Ylide Generation: A pyridinium salt, such as one derived from 2-methylpyridine and an activating group on the nitrogen, is treated with a base (e.g., triethylamine or potassium carbonate) in an inert solvent to generate the pyridinium ylide in situ.

-

Cycloaddition: The dipolarophile, for instance, phenylacetylene, is added to the reaction mixture containing the ylide. The mixture is then heated to allow the [3+2] cycloaddition to occur.

-

Aromatization: The initially formed di- or tetrahydroindolizine cycloadduct is often unstable and readily undergoes oxidation (aromatization) to the final indolizine product. This can occur spontaneously in the presence of air or can be facilitated by the addition of an oxidizing agent.

-

Purification: The product is isolated and purified using standard techniques such as column chromatography.

Physicochemical and Spectroscopic Data

While a comprehensive set of experimentally determined physicochemical properties for this compound is not compiled in a single source, data for the closely related isomer, 5-Methyl-2-phenylindolizine, and the parent 2-phenylindolizine can provide valuable insights.

Table 1: Physicochemical Properties of Related Indolizine Derivatives

| Property | 5-Methyl-2-phenylindolizine[4][5] | 2-Phenylindolizine[6] |

| Molecular Formula | C₁₅H₁₃N | C₁₄H₁₁N |

| Molecular Weight | 207.27 g/mol | 193.24 g/mol |

| CAS Number | 36944-99-7 | 25379-20-8 |

| Predicted XlogP | 4.7 | 4.3 |

Table 2: Spectroscopic Data for Related Indolizine Derivatives

| Spectroscopic Technique | Data for 5-Methyl-2-phenylindolizine[5] | Data for 2-Phenylindolizine[6] |

| Mass Spectrometry (m/z) | Top Peak: 207, 2nd Highest: 206, 3rd Highest: 204 | GC-MS data available |

| ¹H NMR | Data not readily available in searched sources | ¹H NMR spectra available |

| ¹³C NMR | Data not readily available in searched sources | ¹³C NMR spectra available |

| IR Spectroscopy | Data not readily available in searched sources | FTIR spectra available |

| UV-Vis Spectroscopy | Data not readily available in searched sources | UV-Vis spectra available |

Biological Activities and Potential Applications

The indolizine nucleus is a key pharmacophore in a multitude of compounds with a wide range of biological activities. While specific studies on the biological effects of this compound are limited in the public domain, the activities of other indolizine derivatives provide a strong rationale for its investigation as a potential therapeutic agent.

Indolizine derivatives have been reported to exhibit:

-

Anticancer Activity: Many indolizine-containing compounds have demonstrated potent cytotoxic effects against various cancer cell lines.[2][3]

-

Antimicrobial Activity: The indolizine scaffold is found in compounds with activity against bacteria, fungi, and other microbes.[2][3] A study on methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate showed inhibitory action against Mycobacterium tuberculosis.[2]

-

Anti-inflammatory and Analgesic Effects: Certain indolizines have shown promise as anti-inflammatory and pain-relieving agents.[2][3]

-

Antiviral and Antidiabetic Properties: The therapeutic potential of indolizines extends to antiviral and antidiabetic applications.[2]

Given the broad spectrum of biological activities associated with the indolizine core, this compound represents a valuable target for further biological evaluation. Its specific substitution pattern may confer unique pharmacological properties that warrant investigation in drug discovery programs.

Signaling Pathways and Mechanism of Action

Currently, there is no specific information available in the scientific literature detailing the signaling pathways or the precise mechanism of action for this compound. The biological activity of indolizine derivatives is diverse and likely depends on the specific substitution pattern of the molecule, which dictates its interaction with various biological targets. Further research is required to elucidate the molecular mechanisms underlying the potential therapeutic effects of this compound.

Conclusion and Future Directions

This compound is a member of the historically and medicinally significant indolizine family of heterocyclic compounds. While its specific discovery is not well-documented, its synthesis can be achieved through established methods such as the Tschitschibabin reaction and 1,3-dipolar cycloaddition. The rich history of indolizine chemistry and the diverse biological activities of its derivatives provide a strong impetus for the further investigation of this compound.

Future research should focus on:

-

The development and optimization of efficient and scalable synthetic routes to this compound.

-

A comprehensive evaluation of its biological activity across a range of therapeutic areas, including oncology, infectious diseases, and inflammation.

-

Elucidation of its mechanism of action and identification of its molecular targets to guide further drug development efforts.

This in-depth technical guide serves as a starting point for researchers and professionals interested in exploring the potential of this compound and the broader class of indolizine-based compounds in the development of novel therapeutics.

References

- 1. jbclinpharm.org [jbclinpharm.org]

- 2. Structural investigation of methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate, an inhibitory drug towards Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5-Methyl-2-phenylindolizine | 36944-99-7 | Benchchem [benchchem.com]

- 5. 5-Methyl-2-phenyl-indolizine | C15H13N | CID 610180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Phenylindolizine | C14H11N | CID 96128 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Photophysical Core of 1-Methyl-2-phenylindolizine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Photophysical Properties of Substituted Indolizines

The fluorescence quantum yield of indolizine derivatives is highly sensitive to their substitution pattern and the surrounding solvent environment. Generally, indolizines are known to be fluorescent, with emissions typically occurring in the blue to green region of the spectrum. The introduction of various functional groups can significantly modulate their photophysical properties. For instance, some 2-oxo-pyrano[3,2-b]indolizines exhibit quantum yields as high as 0.92.

To provide a comparative context, the following table summarizes the photophysical data for a selection of substituted indolizine derivatives. This data serves as a valuable reference for anticipating the properties of 1-Methyl-2-phenylindolizine.

| Compound | Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ_F) | Reference |

| 2-Phenylindolizine | Not Specified | Not Specified | Not Specified | Not Specified | General Data |

| 5-Methyl-2-phenylindolizine | Not Specified | Not Specified | Not Specified | Not Specified | General Data |

| 7-Methyl-2-phenylindolizine | Not Specified | Not Specified | Not Specified | Not Specified | General Data |

| Various 2-oxo-pyrano[3,2-b]indolizines | Dichloromethane | Not Specified | Not Specified | up to 0.92 | [1] |

| Indolizine-based scaffold with N,N-dimethylamino group | Toluene | 403-420 | 462-580 | Not Specified | [2] |

Experimental Protocol: Determination of Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method. This involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized standard with a known quantum yield.

Materials and Equipment:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Spectroscopic grade solvents

-

Quantum yield standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of the indolizine sample and the quantum yield standard in the desired solvent at a concentration of approximately 10⁻³ M.

-

Preparation of Working Solutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.

-

UV-Vis Absorption Spectra: Record the UV-Vis absorption spectra of all working solutions. Determine the absorbance at the chosen excitation wavelength. The excitation wavelength should be a wavelength where both the sample and the standard absorb light.

-

Fluorescence Emission Spectra: Record the fluorescence emission spectra of all working solutions using the same excitation wavelength and instrument settings (e.g., slit widths). The emission range should cover the entire fluorescence band of the compound.

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the slope of the linear fit for both plots.

-

-

Quantum Yield Calculation: The quantum yield of the sample (Φ_F,sample) can be calculated using the following equation:

Φ_F,sample = Φ_F,std * (Slope_sample / Slope_std) * (η_sample² / η_std²)

Where:

-

Φ_F,std is the quantum yield of the standard.

-

Slope_sample and Slope_std are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

-

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow for quantum yield determination and the general structure-property relationships in indolizine derivatives.

References

solubility of 1-Methyl-2-phenylindolizine in organic solvents

An In-depth Technical Guide to the Solubility of 1-Methyl-2-phenylindolizine in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of this compound in various organic solvents. In the absence of publicly available quantitative solubility data for this specific compound, this document outlines detailed experimental protocols for both qualitative and quantitative solubility determination. It includes a structured template for data presentation and a visual representation of the experimental workflow to guide laboratory investigations. The methodologies described herein are grounded in standard principles of physical chemistry and are widely applicable to the characterization of indolizine derivatives and other organic compounds.

Introduction

This compound is a heterocyclic aromatic compound belonging to the indolizine class. Indolizine derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties. The solubility of a compound is a critical physicochemical parameter that influences its suitability for various applications, including drug formulation, reaction chemistry, and purification processes. Poor solubility can impede absorption and bioavailability in pharmaceutical development and can present challenges in synthetic and analytical procedures.

This guide provides a systematic approach to experimentally determine the solubility of this compound in a range of organic solvents. Understanding the solubility profile is a crucial first step in the rational design of formulations, the optimization of reaction conditions, and the development of robust analytical methods.

Experimental Protocols for Solubility Determination

The following protocols are designed to provide a comprehensive understanding of the solubility of this compound, progressing from qualitative assessments to precise quantitative measurements.

Qualitative Solubility Assessment

A preliminary qualitative assessment is a rapid method to estimate the solubility of a compound in various solvents and to identify suitable solvents for further quantitative analysis.

Objective: To classify the solubility of this compound as soluble, partially soluble, or insoluble in a range of organic solvents at ambient temperature.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

-

Small test tubes or vials

-

Vortex mixer

-

Pipettes

Procedure:

-

Place approximately 1-2 mg of this compound into a clean, dry test tube.

-

Add 1 mL of the selected organic solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

-

Visually inspect the solution against a dark background to observe if the solid has dissolved completely.

-

If the solid has not fully dissolved, continue to add the solvent in 0.5 mL increments, with vortexing after each addition, up to a total volume of 5 mL.

-

Record the observations as:

-

Soluble: The compound completely dissolves.

-

Partially soluble: A portion of the compound dissolves, but some solid remains.

-

Insoluble: The compound does not appear to dissolve.

-

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[1][2][3]

Objective: To determine the precise concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or incubator with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a vial (enough to ensure that undissolved solid will remain).

-

Accurately pipette a known volume of the chosen organic solvent into the vial.

-

Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Prepare a series of dilutions of the filtered supernatant with the same solvent.

-

Quantify the concentration of this compound in the diluted samples using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared from standard solutions of known concentrations should be used for accurate quantification.

-

Calculate the solubility of this compound in the solvent at the specified temperature, expressed in units such as mg/mL, g/L, or mol/L.

Data Presentation

Quantitative solubility data should be organized in a clear and concise tabular format to facilitate comparison between different solvents and conditions.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (g/L) | Solubility (mol/L) |

| e.g., Methanol | 25 | |||

| e.g., Ethanol | 25 | |||

| e.g., Acetone | 25 | |||

| e.g., Ethyl Acetate | 25 | |||

| e.g., Dichloromethane | 25 | |||

| e.g., Chloroform | 25 | |||

| e.g., Toluene | 25 | |||

| e.g., Hexane | 25 | |||

| e.g., DMF | 25 | |||

| e.g., DMSO | 25 |

Note: This table is a template for recording experimentally determined data.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure for determining the quantitative solubility of this compound.

Caption: Experimental workflow for quantitative solubility determination.

Conclusion

References

An In-depth Technical Guide to the Electronic Properties of 1-Methyl-2-phenylindolizine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolizine and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, drawing considerable attention in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. This technical guide focuses on the electronic properties of a specific derivative, 1-Methyl-2-phenylindolizine. While comprehensive experimental data for this particular molecule is not extensively available in public literature, this document provides a detailed overview of the experimental and computational methodologies that are typically employed to characterize the electronic structure and properties of the indolizine core. This guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel indolizine-based compounds, offering insights into their potential as pharmacophores and functional materials.

Introduction to the Indolizine Scaffold

The indolizine scaffold, an aromatic bicyclic system composed of fused pyridine and pyrrole rings, is a key structural motif in a variety of natural products and synthetic compounds. The electronic nature of the indolizine ring is characterized by its π-excessive character, which influences its reactivity and photophysical behavior. The substitution pattern on the indolizine core, such as the presence of a methyl group at the 1-position and a phenyl group at the 2-position in this compound, is expected to significantly modulate its electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently its absorption and emission characteristics.

Synthesis of this compound

The synthesis of substituted indolizines can be achieved through several established methods. Two of the most common and versatile approaches are the Tschitschibabin reaction and 1,3-dipolar cycloaddition reactions.

Tschitschibabin Reaction

The Tschitschibabin reaction involves the condensation of a 2-substituted pyridine with an α-halocarbonyl compound, followed by cyclization to form the indolizine ring. For the synthesis of this compound, this would typically involve the reaction of 2-methylpyridine with 2-bromoacetophenone.

1,3-Dipolar Cycloaddition

A widely used method for constructing the indolizine scaffold is the 1,3-dipolar cycloaddition of a pyridinium ylide with an electron-deficient alkyne or alkene.[1][2][3] The pyridinium ylide is typically generated in situ from the corresponding pyridinium salt by treatment with a base.

Experimental Characterization of Electronic Properties

A thorough understanding of the electronic properties of this compound requires a combination of spectroscopic and electrochemical techniques.

Spectroscopic Analysis

UV-Visible Absorption and Fluorescence Spectroscopy: These techniques are fundamental for probing the electronic transitions within the molecule. The absorption spectrum reveals the energies required to promote an electron from the ground state to various excited states, while the emission (fluorescence) spectrum provides information about the energy released upon relaxation from the lowest excited singlet state back to the ground state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure of the synthesized compound and providing insights into the electron density distribution within the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the compound.

Electrochemical Analysis

Cyclic Voltammetry (CV): CV is a powerful technique for investigating the redox properties of a molecule. It can be used to determine the oxidation and reduction potentials, which are related to the HOMO and LUMO energy levels, respectively. Studies on various indolizine derivatives have shown that their electrochemical behavior is sensitive to the nature and position of substituents on the indolizine core.[4]

Computational Modeling of Electronic Properties

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting and understanding the electronic structure and properties of molecules like this compound.

Density Functional Theory (DFT) Calculations

DFT calculations can provide valuable insights into the geometry, electronic structure, and spectroscopic properties of indolizine derivatives. Key parameters that can be calculated include:

-

Optimized Molecular Geometry: Provides the most stable three-dimensional arrangement of atoms.

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the HOMO and LUMO are crucial for understanding the molecule's reactivity, electron-donating and -accepting capabilities, and its absorption/emission properties. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and the energy of its lowest electronic transition.

-

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule and helps to predict sites for electrophilic and nucleophilic attack.

-

Simulated Absorption Spectra: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra, which can then be compared with experimental data for validation.

Data Presentation

Table 1: Hypothetical Spectroscopic Data for this compound

| Property | Method | Solvent | Value (Hypothetical) |

| Absorption Maximum (λabs) | UV-Vis Spectroscopy | Ethanol | ~350 - 400 nm |

| Molar Extinction Coefficient (ε) | UV-Vis Spectroscopy | Ethanol | ~10,000 - 20,000 M-1cm-1 |

| Emission Maximum (λem) | Fluorescence Spectroscopy | Ethanol | ~450 - 500 nm |

| Fluorescence Quantum Yield (ΦF) | Fluorescence Spectroscopy | Ethanol | ~0.1 - 0.5 |

Table 2: Hypothetical Electrochemical and Computational Data for this compound

| Property | Method | Value (Hypothetical) |

| Oxidation Potential (Eox) | Cyclic Voltammetry | ~0.5 - 1.0 V vs. SCE |

| Reduction Potential (Ered) | Cyclic Voltammetry | ~-1.5 - -2.0 V vs. SCE |

| HOMO Energy | DFT (B3LYP/6-31G) | ~-5.0 to -5.5 eV |

| LUMO Energy | DFT (B3LYP/6-31G) | ~-1.5 to -2.0 eV |

| HOMO-LUMO Gap (ΔE) | DFT (B3LYP/6-31G*) | ~3.0 - 4.0 eV |

Experimental and Computational Protocols

General Protocol for 1,3-Dipolar Cycloaddition Synthesis

References

An In-depth Technical Guide to the Thermal Stability of 1-Methyl-2-phenylindolizine

This technical guide provides a comprehensive overview of the methodologies used to assess the thermal stability of 1-Methyl-2-phenylindolizine. While specific experimental data on the thermal decomposition of this compound is not extensively available in public literature, this document outlines the standard experimental protocols and data presentation formats that are critical for researchers, scientists, and drug development professionals working with this and related heterocyclic compounds. The guide is based on established thermal analysis techniques and findings for structurally similar molecules.

Introduction to the Thermal Stability of Indolizine Derivatives

Indolizine derivatives are a class of heterocyclic compounds with a wide range of applications in materials science and pharmaceuticals due to their unique photophysical and biological properties. The thermal stability of these compounds is a critical parameter that influences their synthesis, purification, storage, and application. For instance, in the development of organic light-emitting devices (OLEDs), high thermal stability is essential for the longevity and performance of the emissive materials. Similarly, in pharmaceutical applications, understanding the thermal decomposition profile is crucial for determining shelf-life and ensuring the safety of drug products.

Derivatives of 1,2-diphenylindolizine have shown enhanced thermal stability, suggesting that the indolizine core can be chemically modified to improve this property. The assessment of thermal stability typically involves techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Experimental Protocols for Thermal Stability Assessment

The following sections detail the standard experimental protocols for TGA and DSC, which are the primary techniques for evaluating the thermal stability of solid materials like this compound.

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures and quantify the mass loss of a substance upon heating.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., platinum or alumina).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 600 °C).

-

Data Acquisition: The instrument records the sample mass as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine thermal transitions such as melting point, glass transition temperature, and decomposition exotherms or endotherms.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Heating Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min) over a desired temperature range.

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference. The resulting DSC curve plots heat flow against temperature, with peaks indicating thermal events.

Data Presentation

The quantitative data obtained from TGA and DSC experiments should be summarized in a clear and structured table to facilitate comparison and analysis.

| Parameter | Value | Technique | Conditions |

| Tonset (Onset Decomposition Temperature) | e.g., 250 °C | TGA | 10 °C/min, N2 atmosphere |

| T5% (Temperature at 5% Mass Loss) | e.g., 265 °C | TGA | 10 °C/min, N2 atmosphere |

| Tmax (Temperature of Maximum Decomposition Rate) | e.g., 280 °C | TGA/DTG | 10 °C/min, N2 atmosphere |

| Residue at 600 °C | e.g., 5% | TGA | 10 °C/min, N2 atmosphere |

| Tm (Melting Point) | e.g., 150 °C | DSC | 10 °C/min, N2 atmosphere |

| ΔHf (Enthalpy of Fusion) | e.g., 30 J/g | DSC | 10 °C/min, N2 atmosphere |

| Tdec (Decomposition Peak Temperature) | e.g., 285 °C (exo) | DSC | 10 °C/min, N2 atmosphere |

Visualization of Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols for TGA and DSC.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Potential Thermal Decomposition Pathways

While a definitive thermal degradation pathway for this compound has not been established, a logical relationship for its assessment can be proposed. The initial step would involve experimental analysis, followed by the characterization of degradation products to elucidate the decomposition mechanism.

Caption: Logical flow for investigating thermal decomposition.

Conclusion

The thermal stability of this compound is a key characteristic for its practical applications. This guide has outlined the standard methodologies, including Thermogravimetric Analysis and Differential Scanning Calorimetry, that should be employed for its assessment. By following these protocols, researchers can obtain reliable and comparable data on the thermal properties of this compound. The provided workflows and data presentation templates serve as a best-practice framework for such investigations. Future experimental work is necessary to populate the data table and elucidate the specific thermal decomposition pathways of this compound.

Technical Guide: Physicochemical Properties, Synthesis, and Biological Activity of Bosutinib (CAS No. 380843-75-4)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is provided for research and informational purposes only. The CAS number 10192-12-1 provided in the initial request was found to be invalid and does not correspond to a chemical substance. This guide has been prepared using Bosutinib (CAS No. 380843-75-4) as a representative advanced small molecule of interest to the target audience.

Core Properties of Bosutinib

Bosutinib is a potent, orally active, dual inhibitor of the Src and Abl tyrosine kinases.[1] It is utilized in the treatment of chronic myelogenous leukemia (CML).[2][3]

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic properties of Bosutinib is presented in Table 1.

| Property | Value | Source(s) |

| IUPAC Name | 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile | [2][4] |

| Molecular Formula | C₂₆H₂₉Cl₂N₅O₃ | [4][5] |

| Molecular Weight | 530.45 g/mol | [4][5] |

| Melting Point | 116-120 °C | [3][6] |

| Boiling Point | 649.7 ± 55.0 °C (Predicted) | [3][7] |

| Solubility | DMSO: ≥15 mg/mL, Water: 0.0095 mg/mL | [8] |

| logP | 4.87 | [8] |

| pKa (Strongest Basic) | 8.03 | [8] |

| Bioavailability | 34% (in healthy subjects) | [8] |

| Protein Binding | 94-96% | [8][9] |

| Metabolism | Primarily hepatic, via CYP3A4 | [2][10] |

| Elimination Half-Life | 23-34 hours | [9] |

Synthesis of Bosutinib

Several synthetic routes for Bosutinib have been reported. A common approach involves the construction of the core quinoline scaffold followed by the addition of the side chains.

Representative Synthetic Scheme

A frequently cited synthetic route starts from 3-methoxy-4-hydroxybenzoic acid.[11][12] The general workflow is depicted below.

Caption: A generalized workflow for the synthesis of Bosutinib.

Experimental Protocol: Synthesis from 3-Methoxy-4-hydroxybenzoic Acid

The following protocol is a summary of a reported synthesis of Bosutinib.[11]

Step 1: Esterification of 3-methoxy-4-hydroxybenzoic acid

-

3-methoxy-4-hydroxybenzoic acid is reacted with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield methyl 4-hydroxy-3-methoxybenzoate.

Step 2: Alkylation of Methyl 4-hydroxy-3-methoxybenzoate

-

A mixture of methyl 4-hydroxy-3-methoxybenzoate, 1-bromo-3-chloropropane, and potassium carbonate in dimethylformamide (DMF) is heated.[11]

-

The reaction mixture is then cooled and poured into ice-water to precipitate the product, methyl 4-(3-chloropropoxy)-3-methoxybenzoate.[11]

Step 3: Nitration

-

The product from Step 2 is dissolved in acetic acid, and nitric acid is added dropwise.[11]

-

The mixture is heated, followed by washing with ice-water and saturated sodium bicarbonate to yield methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate.[11]

Step 4: Reduction of the Nitro Group

-

The nitro compound is reduced to an amine using powdered iron and ammonium chloride in a solvent mixture.[11]

Step 5: Cyclization to form the Quinoline Ring

-

The resulting amine undergoes cyclization to form the quinoline ring system.

Step 6: Chlorination

-

The hydroxyl group on the quinoline ring is chlorinated, typically using a chlorinating agent like phosphorus oxychloride.

Step 7 & 8: Successive Aminations

-

The chlorinated quinoline intermediate is then subjected to two successive amination reactions.

-

First, with 2,4-dichloro-5-methoxyaniline.

-

Second, with 1-methylpiperazine to install the side chain, yielding Bosutinib.

-

Biological Activity and Mechanism of Action

Bosutinib is a dual inhibitor of the BCR-ABL and Src family tyrosine kinases.[2][4] The BCR-ABL fusion protein is a hallmark of chronic myelogenous leukemia (CML).[4][8]

Signaling Pathway Inhibition

Bosutinib exerts its therapeutic effects by blocking key signaling pathways that are crucial for the proliferation and survival of cancer cells.

Caption: Mechanism of action of Bosutinib in inhibiting cancer cell signaling.

By inhibiting BCR-ABL and Src kinases, Bosutinib effectively blocks downstream signaling pathways, including the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT3 pathways.[13] This leads to a decrease in cell proliferation and an induction of apoptosis in sensitive cancer cells.[13][14] Bosutinib has demonstrated efficacy against a majority of imatinib-resistant BCR-ABL mutations, with the exceptions of T315I and V299L.[2][15]

References

- 1. Bosutinib | 380843-75-4 [chemicalbook.com]

- 2. Bosutinib - Wikipedia [en.wikipedia.org]

- 3. Bosutinib CAS#: 380843-75-4 [m.chemicalbook.com]

- 4. Bosutinib | C26H29Cl2N5O3 | CID 5328940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 7. chemigran.com [chemigran.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. bccancer.bc.ca [bccancer.bc.ca]

- 10. ClinPGx [clinpgx.org]

- 11. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Facebook [cancer.gov]

- 15. bosulif.pfizerpro.com [bosulif.pfizerpro.com]

The Multifaceted Biological Activities of Indolizine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

Indolizine, a nitrogen-containing heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1] As structural isomers of indole, indolizine-based compounds have garnered significant attention for their potential as therapeutic agents in a wide range of diseases, including cancer, microbial infections, and inflammatory disorders. This technical guide provides an in-depth overview of the biological activities of indolizine derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the field of medicinal chemistry and pharmacology.

Anticancer Activity

Indolizine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a variety of cancer cell lines.[1][2][3] The planar structure of the indolizine nucleus allows for intercalation with biological macromolecules, contributing to its anticancer properties.

Mechanism of Action: Tubulin Polymerization Inhibition

A primary mechanism through which certain indolizine derivatives exert their anticancer effects is the inhibition of tubulin polymerization.[1] Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton and are essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[4][5] Indolizine derivatives can bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[1]

Below is a diagram illustrating the signaling pathway of apoptosis induced by tubulin polymerization inhibitors.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected indolizine derivatives, with IC50 values against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| cis-4e | MDA-MB-231 (Breast) | 21.05 ± 2.22 | [6] |

| cis-4f | MDA-MB-231 (Breast) | 20.47 ± 0.79 | [6] |

| cis-4g | DU-145 (Prostate) | 36.93 ± 2.58 | [6] |

| cis-8 | MDA-MB-231 (Breast) | 35.59 ± 4.37 | [6] |

| cis-9 | MDA-MB-231 (Breast) | 1.51 ± 0.20 | [6] |

| 5a | Hep-G2 (Liver) | 0.39 µg/mL | [3] |

| 5d | Hep-G2 (Liver) | 0.48 µg/mL | [3] |

| 5g | Hep-G2 (Liver) | 0.29 µg/mL | [3] |

| 5j | Hep-G2 (Liver) | 0.20 µg/mL | [3] |

| 8a | MCF-7 (Breast) | 7.61 | [7] |

| 8e | MCF-7 (Breast) | 1.07 | [7] |

| 8f | MCF-7 (Breast) | 3.16 | [7] |

| 27q | A549 (Lung) | 0.15 ± 0.03 | [8] |

| 27q | MCF-7 (Breast) | 0.17 ± 0.05 | [8] |

| 27q | HepG2 (Liver) | 0.25 ± 0.05 | [8] |

| 3a | SGC7901 (Gastric) | 0.0123 ± 0.0016 | [8] |

| 3a | KB (Oral) | 0.0135 ± 0.0015 | [8] |

| 3a | HT1080 (Fibrosarcoma) | 0.0251 ± 0.0020 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Indolizine derivatives dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the indolizine derivatives in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10] Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity

Indolizine derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[11][12] Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected indolizine derivatives against different microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| 5b | Candida albicans | 8-32 | [11] |

| 5g | Staphylococcus aureus | 16-256 | [11] |

| Indolizine 4 | M. tuberculosis H37Rv | 4 | [13] |

| Indolizine 4 | MDR M. tuberculosis | 32 | [13] |

| 11i | S. aureus ATCC 25923 | 4 | [14] |

| 11i | S. aureus ATCC 43300 (MRSA) | 16.12 | [14] |

| 9f | S. aureus ATCC 25923 | 8 | [14] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Indolizine derivatives dissolved in a suitable solvent

-

Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

-

Microplate reader or visual inspection

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the indolizine derivatives in the broth medium directly in the 96-well plates.

-

Inoculation: Add a standardized inoculum of the microbial suspension to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm with a microplate reader.

Anti-inflammatory Activity

Several indolizine derivatives have been shown to possess potent anti-inflammatory properties.[15][16] A key mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.

Mechanism of Action: COX-2 Inhibition

COX-2 is an enzyme that is upregulated during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[17] By selectively inhibiting COX-2, indolizine derivatives can reduce the production of pro-inflammatory prostaglandins without affecting the gastroprotective functions of the constitutively expressed COX-1 isoform.[16]

The following diagram illustrates the role of COX-2 in the inflammatory pathway and its inhibition by indolizine derivatives.

Quantitative Data: Anti-inflammatory Activity

The following table shows the COX-2 inhibitory activity of some indolizine derivatives.

| Compound ID | COX-2 IC50 (µM) | Reference |

| 5a | 5.84 | [15][16] |

| Indomethacin (Control) | 6.84 | [15][16] |

| 4e | 2.35 ± 0.04 | [18] |

| 9h | 2.422 ± 0.10 | [18] |

| 9i | 3.34 ± 0.05 | [18] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to evaluate the anti-inflammatory activity of new compounds.

Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan solution (1% in saline)

-

Indolizine derivatives suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

-

Positive control drug (e.g., Indomethacin)

Procedure:

-

Animal Grouping and Acclimatization: Divide the rats into groups (control, positive control, and test groups for different doses of the indolizine derivative). Allow the animals to acclimatize to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the indolizine derivatives or the vehicle intraperitoneally or orally 30-60 minutes before the carrageenan injection.[19][20]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[19]

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[19]

-

Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Other Biological Activities

In addition to the activities detailed above, indolizine derivatives have shown promise in other therapeutic areas:

-

Antioxidant Activity: Some indolizine derivatives exhibit radical scavenging properties, which can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[21]

-

Antiviral Activity: Certain indolizine derivatives have shown activity against various viruses.

-

Enzyme Inhibition: Besides COX-2, indolizine derivatives have been found to inhibit other enzymes, playing a role in various disease processes.

Synthesis of Indolizine Derivatives

A common and versatile method for the synthesis of the indolizine scaffold is the 1,3-dipolar cycloaddition reaction.[1][22] This typically involves the reaction of a pyridinium ylide with an electron-deficient alkene.

The following diagram provides a general workflow for the synthesis of indolizine derivatives.

A more specific experimental procedure for the synthesis of certain anticancer indolizine derivatives involves a one-pot, three-component reaction.[3][23] For example, the reaction of a pyridine derivative, an α-haloacetyl compound, and an electron-deficient alkene in the presence of a base can yield the desired indolizine derivative.[22]

The indolizine scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, underscore the importance of continued research in this area. This technical guide has provided a comprehensive overview of the current state of knowledge, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanisms of action. It is anticipated that this information will be a valuable resource for scientists and researchers dedicated to the discovery and development of novel indolizine-based drugs. Further exploration of structure-activity relationships and the optimization of lead compounds will undoubtedly pave the way for the clinical application of this important class of molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. Anticancer Effect of Nature-Inspired Indolizine-Based Pentathiepines in 2D and 3D Cellular Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antiproliferative activity of indolizine derivatives incorporating a cyclopropylcarbonyl group against Hep-G2 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The tubulin polymerization inhibitor gambogenic acid induces myelodysplastic syndrome cell apoptosis through upregulation of Fas expression mediated by the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrolizine/Indolizine-NSAID Hybrids: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT (Assay protocol [protocols.io]

- 10. ijprajournal.com [ijprajournal.com]

- 11. Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - ProQuest [proquest.com]

- 17. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Indolizine synthesis [organic-chemistry.org]

- 23. researchgate.net [researchgate.net]

The Alluring Glow of the Indolizine Core: A Technical Guide to its Photophysical Properties

For Researchers, Scientists, and Drug Development Professionals